molecular formula C21H18ClNO2 B4986654 N-(4-((2-chlorobenzyl)oxy)phenyl)-3-methylbenzamide

N-(4-((2-chlorobenzyl)oxy)phenyl)-3-methylbenzamide

Cat. No.: B4986654
M. Wt: 351.8 g/mol
InChI Key: QEQLDVCJGIOMSW-UHFFFAOYSA-N
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Description

N-(4-((2-chlorobenzyl)oxy)phenyl)-3-methylbenzamide is an organic compound that features a benzamide core with a 2-chlorobenzyl ether and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-chlorobenzyl)oxy)phenyl)-3-methylbenzamide typically involves the following steps:

    Formation of the Benzyl Ether: The reaction between 2-chlorobenzyl chloride and 4-hydroxyphenyl-3-methylbenzamide in the presence of a base such as potassium carbonate in a solvent like acetone.

    Amidation: The resulting intermediate is then subjected to amidation using an appropriate amine source under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-chlorobenzyl)oxy)phenyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzyl ethers.

Scientific Research Applications

N-(4-((2-chlorobenzyl)oxy)phenyl)-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-((2-chlorobenzyl)oxy)phenyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-((2-chlorobenzyl)oxy)phenyl)-3-methylbenzamide: Features a 2-chlorobenzyl ether and a methyl group.

    N-(4-((4-chlorobenzyl)oxy)phenyl)-3-methylbenzamide: Similar structure but with a 4-chlorobenzyl group.

    N-(4-((2-bromobenzyl)oxy)phenyl)-3-methylbenzamide: Similar structure but with a 2-bromobenzyl group.

Uniqueness

This compound is unique due to the specific positioning of the 2-chlorobenzyl ether and the methyl group, which can influence its reactivity and interactions with molecular targets. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

IUPAC Name

N-[4-[(2-chlorophenyl)methoxy]phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO2/c1-15-5-4-7-16(13-15)21(24)23-18-9-11-19(12-10-18)25-14-17-6-2-3-8-20(17)22/h2-13H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQLDVCJGIOMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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